molecular formula C7H6F3NO2S B2636314 Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 106203-24-1

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B2636314
CAS RN: 106203-24-1
M. Wt: 225.19
InChI Key: MLZQFBNVLJIBLJ-UHFFFAOYSA-N
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Description

“Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” is a chemical compound with the molecular formula C7H6F3NO2S . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” has a molecular weight of 225.19 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate is notably used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of various secondary amines. This process involves the use of 1.2 equivalents of amine, and the products are isolated by solvent removal and acid/base extraction, a method that also explores the use of primary amines (Boy & Guernon, 2005). The same research has been documented in another publication, reinforcing the validity of this chemical application (Boy & Guernon, 2005).

Additionally, novel thiazole compounds containing ether structure have been synthesized using ethyl-2-( 4'-hydroxyphenyl)-4-(trifluoromethyl) thiazole-5-carboxylate as an intermediate. These compounds have displayed certain fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii, showcasing the potential of ethyl 4-(trifluoromethyl)thiazole-5-carboxylate in the development of agricultural chemicals (Qiu Li-ga, 2015).

Material Science and Structural Analysis

In material science, ethyl 4-(trifluoromethyl)thiazole-5-carboxylate-related compounds, like Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, have been studied for their crystal structure. These studies involve Hirshfeld surface analysis to reveal intermolecular interactions and 3D energy frameworks to visualize molecular packing modes. Such analyses contribute to a deeper understanding of molecular structures and their potential applications in various fields, including pharmaceuticals and materials science (Akhileshwari et al., 2021).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” are not mentioned in the retrieved documents, similar compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that “Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate” could also be explored in this context.

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQFBNVLJIBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

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